molecular formula C11H11F3N2O B8336301 2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]-

2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]-

Cat. No.: B8336301
M. Wt: 244.21 g/mol
InChI Key: DUVBOZHLLMJZDY-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-4-8(15)6-9(5-7)16-3-1-2-10(16)17/h4-6H,1-3,15H2

InChI Key

DUVBOZHLLMJZDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 16 by 100 mm vial sparged with argon was added 3-amino-5-bromobenzotrifluoride (1 g, 4.16 mmol), 2-pyrrolidinone (425 mg, 5 mmol), N,N′-dimethylethylenediamine (37 mg, 0.416 mmol), potassium carbonate (1.15 g, 8.33 mmol), copper(1)iodide (80 mg, 0.416 mmol), and toluene (1 mL). Vial capped, heated with stirring at 85° C. for 24 h. Reaction cooled to RT, solvent removed under reduced pressure, reconstituted in DCM and filtered through silica. Affords a gray solid. MS m/z=245 [M+H]+. Calc'd for C11H11F3N2O: 244.2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
copper(1)iodide
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add sodium hydride (60%, 65 mg, 1.64 mmol) portionwise to the solution of N-(3-amino-5-(trifluoromethyl)phenyl)-4-chlorobutanamide (230 mg, 0.82 mmol) in THF (5 mL), stir the resulting mixture for 2 hrs at ambient temperature. Quench the reaction with water, extract the mixture with ethyl acetate, wash the organic layer with water and brine sequentially, and dry over anhydrous sodium sulfate, concentrate to give brownish oil. Purify by flash chromatography (silica gel, PE:EtOAc=1:1) to yield white solid as the title compound (180 mg, 90%). MS: (M+1): 245.1.
Quantity
65 mg
Type
reactant
Reaction Step One
Name
N-(3-amino-5-(trifluoromethyl)phenyl)-4-chlorobutanamide
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
90%

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